2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isobutylquinazolin-4(3H)-one
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Overview
Description
2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isobutylquinazolin-4(3H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities, and an oxazole ring, which is often found in bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isobutylquinazolin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the oxazole ring through a cyclization reaction involving an appropriate precursor such as 4-ethoxyphenyl acetic acid. This is followed by the introduction of the quinazolinone moiety through a series of condensation reactions. The final step involves the formation of the thioether linkage under mild conditions, often using thiol reagents and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isobutylquinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioether linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or bacterial infections.
Mechanism of Action
The mechanism of action of 2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isobutylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxazole ring may also contribute to the compound’s bioactivity by interacting with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isobutylquinazolin-4(3H)-one
- 2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one
Uniqueness
2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isobutylquinazolin-4(3H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the ethoxy group on the phenyl ring and the isobutyl group on the quinazolinone core may influence its interaction with molecular targets and its overall bioactivity.
Properties
IUPAC Name |
2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(2-methylpropyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-5-30-19-12-10-18(11-13-19)23-26-22(17(4)31-23)15-32-25-27-21-9-7-6-8-20(21)24(29)28(25)14-16(2)3/h6-13,16H,5,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRUFZWRIHQNNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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